molecular formula C13H20N2O2 B2442338 1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol CAS No. 1216039-09-6

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol

Cat. No. B2442338
M. Wt: 236.315
InChI Key: HFSOPIKMUHBSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol, also known as 4-Aminophenylmorpholine (APM), is an organic compound used as a building block in a variety of synthetic reactions. It is a versatile reagent with a range of applications in both organic synthesis and pharmaceutical research. APM has been studied extensively for its potential as a therapeutic agent and is the subject of numerous scientific research studies.

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Corrosion Inhibition : A study explored the synthesis of tertiary amines, including compounds similar to "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol", examining their inhibitive performance on carbon steel corrosion. These compounds proved to be effective anodic inhibitors, retarding the anodic dissolution of iron by forming a protective layer on the metal surface. The study suggests that such amines can significantly improve corrosion resistance, which is crucial for extending the lifespan of steel structures and components in various industries (Gao, Liang, & Wang, 2007).

Biological Properties

  • Anticonvulsive and n-Cholinolytic Activities : Research into the synthesis and biological properties of related compounds, including "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ols", has shown pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings indicate potential therapeutic applications for neurological disorders, highlighting the compound's importance in medicinal chemistry research (Papoyan et al., 2011).

Antitumor Activity

  • Antitumor Activity : A study reported on tertiary aminoalkanol hydrochlorides derived from "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ols", testing them for antitumor activity. This research aimed to identify biologically active compounds among new series of tertiary aminoalkanols. The findings contribute to the search for novel antitumor agents, underscoring the compound's relevance in the development of cancer therapeutics (Isakhanyan et al., 2016).

Materials Science

  • Brass Corrosion Inhibitors : Another application of compounds similar to "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol" is in the field of materials science, where such compounds have been investigated as brass corrosion inhibitors in simulated atmospheric water. The study demonstrated that these β-amino-alcohol derivatives are effective anodic inhibitors, increasing inhibition efficiency with concentration. This research provides insights into the protection of brass components, relevant in various industrial and architectural applications (Liang & Gao, 2007).

properties

IUPAC Name

1-(4-aminophenyl)-3-morpholin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15/h1-4,13,16H,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSOPIKMUHBSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol

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